PTC-028

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

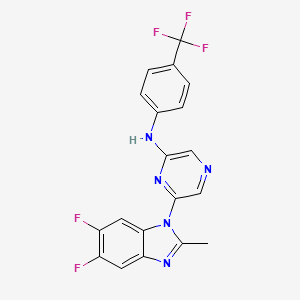

PTC-028 es un nuevo inhibidor de molécula pequeña que se dirige a la proteína BMI-1, que es miembro del Complejo Represor Polycomb 1 (PRC1). BMI-1 se regula positivamente con frecuencia en varios tipos de cáncer y se asocia con un mal pronóstico. This compound ha demostrado ser prometedor en estudios preclínicos por su capacidad de inhibir selectivamente el crecimiento de las células cancerosas mientras preserva las células normales .

Aplicaciones Científicas De Investigación

PTC-028 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

PTC-028 ejerce sus efectos dirigiéndose a la proteína BMI-1. El compuesto induce la hiperfosforilación de BMI-1, lo que lleva a su agotamiento. Esto da como resultado una reducción de los niveles de ATP y un aumento de ROS mitocondrial. La activación subsiguiente de caspasa-9 y caspasa-3/7 conduce a la apoptosis de las células cancerosas . Los objetivos moleculares y las vías involucradas incluyen el equilibrio redox mitocondrial y las vías apoptóticas dependientes de caspasas .

Análisis Bioquímico

Biochemical Properties

PTC-028 plays a crucial role in biochemical reactions by interacting with several biomolecules. It primarily targets the BMI-1 protein, a component of the Polycomb Repressor Complex 1 (PRC1), which is involved in gene silencing through chromatin structure regulation . The interaction between this compound and BMI-1 leads to the hyperphosphorylation and subsequent depletion of BMI-1, resulting in the inhibition of cancer cell growth and induction of apoptosis . Additionally, this compound affects ATP levels and mitochondrial redox balance, further potentiating its anticancer effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits clonal growth and viability while sparing normal cells . The compound influences cell signaling pathways, particularly those involving caspase-dependent apoptosis . It also impacts gene expression by downregulating BMI-1, leading to changes in cellular metabolism and promoting cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to BMI-1, leading to hyperphosphorylation and depletion of the protein . This interaction disrupts the function of PRC1, resulting in the reactivation of silenced genes and induction of apoptosis in cancer cells . This compound also affects mitochondrial function, leading to a decrease in ATP levels and an imbalance in the redox state, which further contributes to its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its activity over extended periods . Long-term studies have shown that this compound continues to inhibit cancer cell growth and induce apoptosis without significant degradation . These temporal effects highlight the potential of this compound as a durable therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits significant antitumor activity comparable to standard chemotherapy agents like cisplatin and paclitaxel . At higher doses, this compound may cause toxic effects, emphasizing the need for careful dosage optimization in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with BMI-1 . The compound affects metabolic flux by altering ATP levels and mitochondrial function . These changes in metabolism contribute to the overall anticancer effects of this compound, making it a promising candidate for further metabolic studies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently . It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s distribution is crucial for its therapeutic efficacy, ensuring that it reaches and accumulates in cancer cells to exert its effects.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to the nucleus and mitochondria, where it interacts with BMI-1 and other biomolecules . This subcellular localization is essential for the compound’s function and therapeutic potential.

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para PTC-028 no están ampliamente detalladas en la literatura disponible públicamente. Se sabe que this compound es un análogo de PTC596, otro inhibidor de BMI-1. La preparación de tales compuestos generalmente involucra múltiples pasos de síntesis orgánica, incluida la formación de intermedios clave y la purificación del producto final .

Análisis De Reacciones Químicas

PTC-028 experimenta varios tipos de reacciones químicas, centrándose principalmente en su interacción con proteínas y vías celulares:

Oxidación y Reducción: This compound induce la hiperfosforilación y la posterior depleción de BMI-1, lo que lleva a una reducción de los niveles de ATP y un aumento de las especies reactivas de oxígeno (ROS) mitocondriales.

Sustitución: El compuesto interactúa con varias proteínas celulares, lo que lleva a la apoptosis mediada por caspasas.

Reactivos y condiciones comunes: Las reacciones que involucran this compound generalmente ocurren bajo condiciones fisiológicas dentro del entorno celular.

Comparación Con Compuestos Similares

PTC-028 es similar a otros inhibidores de BMI-1 como PTC596 y PTC209. This compound es único en su capacidad de inhibir selectivamente las células cancerosas mientras preserva las células normales . Otros compuestos similares incluyen:

PTC596: Otro inhibidor de BMI-1 que se une a la tubulina e inhibe la polimerización de los microtúbulos.

This compound se destaca por su biodisponibilidad oral y su significativa actividad antitumoral en modelos preclínicos .

Propiedades

IUPAC Name |

6-(5,6-difluoro-2-methylbenzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F5N5/c1-10-26-15-6-13(20)14(21)7-16(15)29(10)18-9-25-8-17(28-18)27-12-4-2-11(3-5-12)19(22,23)24/h2-9H,1H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZGPBWIZWPDHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1C3=NC(=CN=C3)NC4=CC=C(C=C4)C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.